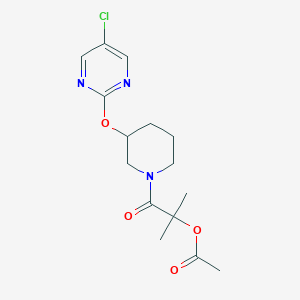
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.
Synthesis Analysis
The synthesis of a compound involves the procedures used to create it from simpler starting materials. This can involve multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
The molecular structure of a compound is analyzed using various spectroscopic techniques like NMR, IR, UV-Vis, etc. These techniques provide information about the connectivity of atoms, the types of bonds, and the 3D arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with various reagents, under different conditions, and the mechanism of these reactions.Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, stability, etc. are determined using various experimental techniques.Scientific Research Applications
Synthesis and Antimicrobial Activity
- A series of pyrimidinones, oxazinones, and their derivatives were synthesized starting from citrazinic acid, showing significant antibacterial and antifungal activities. These compounds were developed as potential antimicrobial agents, indicating the interest in pyrimidine derivatives for therapeutic applications (Hossan et al., 2012).
Novel Synthesis Methods
- Innovative one-pot synthesis methods for 2-aminopyrimidinones demonstrate the chemical versatility and potential for constructing complex molecules involving pyrimidine cores. These methods facilitate the exploration of new compounds with potential applications in various fields (Bararjanian et al., 2010).
Biological Activities of Derivatives
- New derivatives containing pyrimidin-4-yl oxyacetohydrazide structures were synthesized and showed pronounced plant growth-stimulating effects. This highlights the potential agricultural applications of pyrimidine derivatives (Pivazyan et al., 2019).
Anticancer Potential
- The synthesis of naphthyridinones and their oxidized forms from reactions involving pyrimidin-4(3H)-one and piperidones under microwave irradiation revealed compounds with remarkable activity against cancer cell lines, showcasing the anticancer potential of pyrimidine-based compounds (Insuasty et al., 2013).
Advanced Synthesis Techniques
- Large-scale synthesis techniques for producing alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates were developed, indicating the scalability of processes involving pyrimidine derivatives for industrial applications (Morgentin et al., 2009).
Safety And Hazards
The safety and hazards associated with a compound are determined based on its reactivity, toxicity, flammability, etc. This information is crucial for handling and storing the compound safely.
Future Directions
Future directions could involve optimizing the synthesis of the compound, studying its reactions further, improving its activity if it’s a drug, finding new applications for it, etc.
Please consult with a chemistry professional or refer to specific scientific literature for detailed information.
properties
IUPAC Name |
[1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methyl-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O4/c1-10(20)23-15(2,3)13(21)19-6-4-5-12(9-19)22-14-17-7-11(16)8-18-14/h7-8,12H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRDMLBMQSMYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

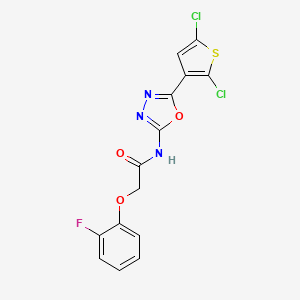
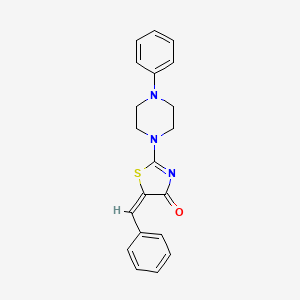
![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2794628.png)
![Methyl 4-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B2794629.png)
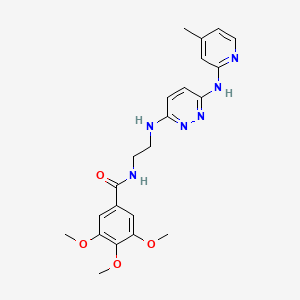
![(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2794631.png)
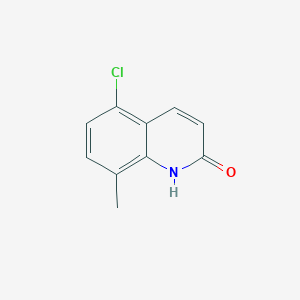
![3-[(4-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2794637.png)
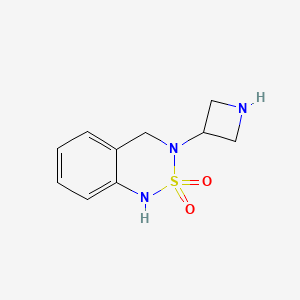
![(2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate](/img/structure/B2794640.png)
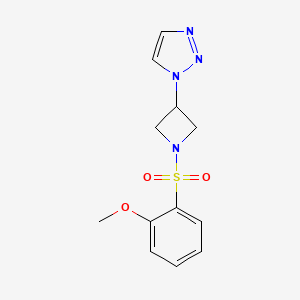
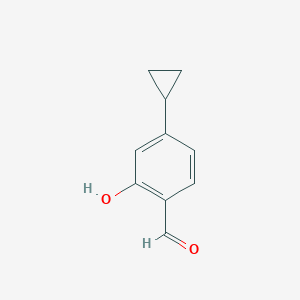
![1-(3,3-Dimethyl-2-oxobutyl)-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2794645.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide](/img/structure/B2794646.png)